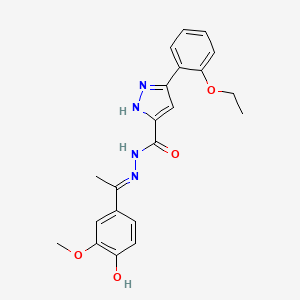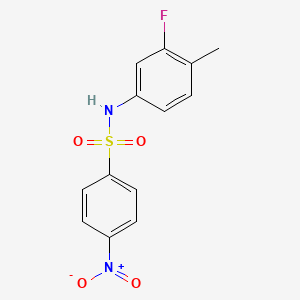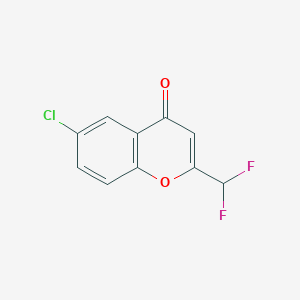![molecular formula C17H14ClNO2 B11643122 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11643122.png)
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and other organic transformations under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-chlorophenyl)cyclopropylmethanamine
- 2-(3-chlorophenyl)cyclopropylmethanol
- 3-chlorophenylcyclopropane-1,1-dicarboxylic acid
Uniqueness
2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14ClNO2 |
|---|---|
Peso molecular |
299.7 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
InChI |
InChI=1S/C17H14ClNO2/c18-9-2-1-3-10(8-9)19-15(20)13-11-4-5-12(14(13)16(19)21)17(11)6-7-17/h1-5,8,11-14H,6-7H2 |
Clave InChI |
LCJPRGUQLIKQKY-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11643051.png)
![5-[5-(2,3-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11643058.png)
![2-oxo-2-phenylethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)methioninate](/img/structure/B11643060.png)
![2-(4-methylphenoxy)-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}acetamide](/img/structure/B11643067.png)
![(6Z)-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643070.png)
![methyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643074.png)

![methyl 4-cyano-3-{[(3,5-dinitrophenyl)carbonyl]amino}-1,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11643082.png)

![N-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl}acetamide](/img/structure/B11643098.png)
![(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11643114.png)

![(5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11643126.png)
